1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE
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Overview
Description
1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of 3-Bromobenzoyl Chloride: Reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) to form 3-bromobenzoyl chloride.
Formation of 4-Chlorobenzenesulfonyl Azetidine: Reacting azetidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: Coupling the 3-bromobenzoyl chloride with 4-chlorobenzenesulfonyl azetidine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form azido derivatives, while reduction with sodium borohydride can form reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromobenzoyl)-3-(4-methylbenzenesulfonyl)azetidine
- 1-(3-Chlorobenzoyl)-3-(4-chlorobenzenesulfonyl)azetidine
- 1-(3-Bromobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine
Uniqueness
1-(3-BROMOBENZOYL)-3-(4-CHLOROBENZENESULFONYL)AZETIDINE is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in designing specific reactions or applications.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3S/c17-12-3-1-2-11(8-12)16(20)19-9-15(10-19)23(21,22)14-6-4-13(18)5-7-14/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVLEEINQYPCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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